molecular formula C8H11N3O2S B2751015 (1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid CAS No. 2408938-20-3

(1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid

Katalognummer: B2751015
CAS-Nummer: 2408938-20-3
Molekulargewicht: 213.26
InChI-Schlüssel: KHEJGDNOWOECCR-UHNVWZDZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid is a sophisticated chiral compound designed for pharmaceutical and biochemical research. This molecule integrates a stereochemically defined cis-cyclobutane carboxylic acid scaffold, confirmed in the (1S,2R) configuration as seen in related cyclobutane structures , with a 4-methyl-5-sulfanylidene-1,2,4-triazole heterocycle. This triazole-thione moiety is known to exist predominantly in the 5-thioxo tautomeric form in the solid state, a characteristic that enhances its potential for specific intermolecular interactions, such as hydrogen bonding, which can be critical for binding to biological targets . Compounds featuring the 1,2,4-triazoline-thione core have demonstrated a wide range of significant biological activities in scientific studies, including potent antimicrobial and antituberculosis effects against various mycobacterium strains . Furthermore, structurally related polysubstituted triazole derivatives have been investigated for their potent central nervous system (CNS) effects, exhibiting properties such as anesthesia, hypnosis, and the treatment of status epilepticus, highlighting the pharmacophore's versatility . The specific stereochemistry of the cyclobutane ring, analogous to that in (1S,2R)-2-formylcyclobutane-1-carboxylic acid, is a key design element that influences the overall three-dimensional shape and pharmacodynamic profile of the molecule . The presence of the sulfanylidene (C=S) group and the ring nitrogen atoms provides a versatile platform for molecular recognition and metal chelation. This compound is intended solely for research applications in vitro, including but not limited to, target-based screening, enzymology studies, and as a key synthetic intermediate for the development of new chemical entities. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Eigenschaften

IUPAC Name

(1S,2R)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-11-6(9-10-8(11)14)4-2-3-5(4)7(12)13/h4-5H,2-3H2,1H3,(H,10,14)(H,12,13)/t4-,5+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEJGDNOWOECCR-UHNVWZDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2CCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NNC1=S)[C@@H]2CC[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₈H₁₁N₃O₂S
Molecular Weight 213.26 g/mol
CAS Number 2408938-20-3

Synthesis

The synthesis of (1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid typically involves the reaction of 4-methyl-5-sulfanylidene-1H-1,2,4-triazole with cyclobutane derivatives under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. In one study, related triazole compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics against pathogens such as Escherichia coli and Staphylococcus aureus .

Antioxidant Properties

The antioxidant capabilities of triazole derivatives are notable. In assays such as DPPH and ABTS, several compounds exhibited strong radical scavenging activity. For example, a related compound showed an IC50 value of 0.397 μM in the ABTS assay, indicating potent antioxidant activity that could be beneficial in preventing oxidative stress-related diseases .

Anticancer Potential

Triazole derivatives have been investigated for their anticancer properties. Studies have shown that certain compounds can inhibit cell proliferation in various cancer cell lines. For instance, some triazole-thione derivatives displayed cytotoxic effects against human breast cancer cell lines with IC50 values in the micromolar range . The mechanism often involves the inhibition of key metabolic enzymes or interference with cell division pathways.

The biological activity of (1S,2R)-2-(4-Methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)cyclobutane-1-carboxylic acid can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The triazole group can bind to enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Interaction: The compound may act as a ligand for various receptors involved in inflammatory and cancer pathways.

Case Studies

Several studies highlight the biological potential of triazole derivatives:

  • Antibacterial Study: A series of mercapto-substituted triazoles were tested against multiple bacterial strains. Compounds showed significant activity against both Gram-positive and Gram-negative bacteria .
  • Antioxidant Evaluation: Triazole derivatives were evaluated for their antioxidant activity using different assays. One compound demonstrated an IC50 value comparable to ascorbic acid .
  • Cytotoxicity Assays: In vitro studies on various cancer cell lines revealed that certain triazole derivatives exhibited promising cytotoxic effects with potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Analysis :

  • The triazole-sulfanylidene group is common to both compounds, but the substituents differ significantly.
  • The carboxylic acid in the target compound introduces polarity and hydrogen-bonding capability, unlike the ketone in the propanone derivative. This could improve bioavailability or crystallinity .
2.2. Cyclobutane Carboxylate Esters

Example Compound : Methyl 1-(((2S,5R)-2-isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate .

Feature Target Compound Cyclobutane Ester Derivative
Cyclobutane Substituents 2-(Triazole-sulfanylidene), 1-carboxylic acid 1-Methyl ester, substituted with a bulky cyclohexyl-isopropyl group
Functional Groups Carboxylic acid Ester
Synthesis Method Not specified in evidence Photoredox-catalyzed radical addition with LiPh and DMSO
Characterization Not available NMR, IR, HRMS confirmed structure and purity (67% yield)

Analysis :

  • The ester group in the derivative reduces polarity compared to the carboxylic acid, likely increasing lipophilicity (higher logP). This could affect membrane permeability in biological systems.
2.3. Other Sulfur-Containing Heterocycles

Compounds in and (e.g., thiazol-5-ylmethyl carbamates) feature thiazole rings and urea linkages .

  • Thiazole vs. Triazole : Thiazoles are more π-electron-deficient, affecting aromatic stacking. Triazoles offer additional hydrogen-bonding sites via nitrogen atoms.
  • Sulfanylidene vs. Thiol : The sulfanylidene group in the target compound may stabilize tautomeric forms more effectively than thiols, influencing redox properties .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield Range
Triazole coreTHF, 0–5°C, 12 h60–75%
Cyclobutane formationUV light, CH₂Cl₂, 24 h40–55%
CarboxylationKMnO₄, H₂O/acetone, reflux70–85%

Basic: Which spectroscopic techniques confirm the stereochemistry and purity of this compound?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration using SHELX-97 for refinement . For example, and demonstrate triazole derivatives analyzed via SHELX, with C–C bond lengths <1.54 Å and torsional angles <5° .
  • NMR : ¹H and ¹³C NMR (DMSO-d₆) identify cyclobutane protons (δ 2.8–3.5 ppm) and carboxylic acid protons (δ 12.1–12.5 ppm).
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error.

Advanced: How to resolve discrepancies between computational docking results and crystallographic data?

Methodological Answer:

Refinement : Use SHELX-97 to re-refine crystallographic data, ensuring hydrogen bonding networks (e.g., N–H···S interactions) match theoretical models .

Computational validation : Compare DFT-optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles. Adjust docking parameters (e.g., solvation models) in Discovery Studio to account for crystal packing effects .

Cross-validation : Overlay crystallographic and docking poses using RMSD analysis; discrepancies >0.5 Å suggest force field inaccuracies.

Advanced: What experimental design strategies minimize degradation during long-term stability studies?

Methodological Answer:

  • Temperature control : Store samples at –20°C in amber vials to slow organic degradation (e.g., observed 9-hour degradation at 25°C, reduced by 80% at 4°C) .
  • Matrix stabilization : Add antioxidants (e.g., BHT) to prevent sulfanylidene oxidation. Monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) every 48 hours .

Q. Table 2: Stability Study Parameters

ConditionDegradation Rate (24 h)Mitigation Strategy
25°C, light15%Cooling (–20°C), dark storage
Aqueous pH 7.420%Lyophilization, inert atmosphere

Advanced: How to optimize reaction yields for the cyclobutane-carboxylic acid moiety?

Methodological Answer:

  • Photocycloaddition : Use diaryl ethylene derivatives with electron-withdrawing groups (e.g., –NO₂) to enhance [2+2] efficiency. Irradiate at 300 nm for 18–24 hours .
  • Catalysis : Employ Ru-based catalysts (e.g., Grubbs II) for ring-closing metathesis, achieving >70% yield in anhydrous DCM .

Basic: What functional group transformations are expected in sulfanylidene-triazole derivatives under oxidative conditions?

Methodological Answer:

  • Sulfanyl → sulfone : Treat with H₂O₂ in acetic acid (20°C, 6 h) to oxidize –S– to –SO₂– .
  • Triazole ring opening : Avoid excess oxidizing agents (e.g., KMnO₄) to prevent N–N bond cleavage.

Advanced: How to design bioassays accounting for matrix effects in cellular studies?

Methodological Answer:

  • Matrix normalization : Spike samples with internal standards (e.g., deuterated analogs) to correct for ion suppression in LC-MS .
  • Control groups : Use heat-inactivated enzymes or competitive inhibitors to distinguish target-specific activity from nonspecific binding .

Basic: What RP-HPLC parameters ensure high-purity isolation of this compound?

Methodological Answer:

  • Column : C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase : 0.1% TFA in H₂O (A) and MeCN (B). Gradient: 10% B → 90% B over 30 min, flow rate 1.0 mL/min .
  • Detection : UV at 254 nm; retention time ~18.2 min.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.